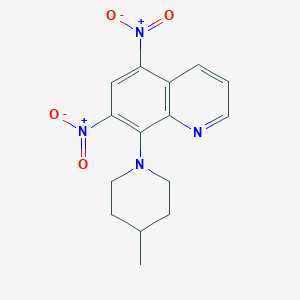
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin ist eine komplexe organische Verbindung, die einen Chinolin-Kern aufweist, der mit einer 4-Methylpiperidin-1-yl-Gruppe und zwei Nitrogruppen an den Positionen 5 und 7 substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin umfasst typischerweise die folgenden Schritte:
Bildung des Chinolin-Kerns: Der Chinolin-Kern kann durch die Skraup-Synthese synthetisiert werden, die die Kondensation von Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol umfasst.
Nitrierung: Der Chinolin-Kern wird dann mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um Nitrogruppen an den Positionen 5 und 7 einzuführen.
Substitution mit 4-Methylpiperidin: Der letzte Schritt beinhaltet die nukleophile Substitution des Nitrochinolins mit 4-Methylpiperidin unter basischen Bedingungen, typischerweise unter Verwendung von Natriumhydrid oder Kaliumcarbonat als Base.
Industrielle Produktionsmethoden
Die industrielle Produktion von 8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies könnte kontinuierliche Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von automatisierten Systemen zur Handhabung gefährlicher Reagenzien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Die Nitrogruppen können zu Aminen reduziert werden, indem man Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen ortho zu den Nitrogruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Häufige Nukleophile sind Amine und Thiole, mit Basen wie Natriumhydrid oder Kaliumcarbonat.
Hauptprodukte
Oxidation: Produkte können Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen sein.
Reduktion: Produkte sind die entsprechenden Amine.
Substitution: Produkte sind verschiedene substituierte Chinolinderivate.
Wissenschaftliche Forschungsanwendungen
8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es wird auf seine mögliche Verwendung in der Medikamentenentwicklung untersucht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Industrie: Es wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt, wie z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme und Rezeptoren. Die Nitrogruppen können an Redoxreaktionen teilnehmen, während die Piperidin-Einheit über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Makromolekülen interagieren kann.
Wissenschaftliche Forschungsanwendungen
8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 8-(4-Methylpiperidin-1-yl)-5,7-dinitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro groups can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin: weist Ähnlichkeiten mit anderen Nitrochinolinderivaten und Piperidin-haltigen Verbindungen auf.
1-(4-Methylpiperidin-4-yl)-1H-Indol: Eine weitere Verbindung mit einer Piperidin-Einheit, die für ihre biologischen Aktivitäten bekannt ist.
4-Methylpiperidin-1-yl)-Essigsäurehydrochlorid: Ein einfacheres Piperidinderivat mit unterschiedlichen Anwendungen.
Einzigartigkeit
8-(4-Methylpiperidin-1-yl)-5,7-Dinitrochinolin ist aufgrund der Kombination seines Chinolin-Kerns, der Nitrogruppen und der Piperidin-Einheit einzigartig. Diese Kombination verleiht ihm spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind, und macht ihn zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C15H16N4O4 |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
8-(4-methylpiperidin-1-yl)-5,7-dinitroquinoline |
InChI |
InChI=1S/C15H16N4O4/c1-10-4-7-17(8-5-10)15-13(19(22)23)9-12(18(20)21)11-3-2-6-16-14(11)15/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
QARGJUPFCWKBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
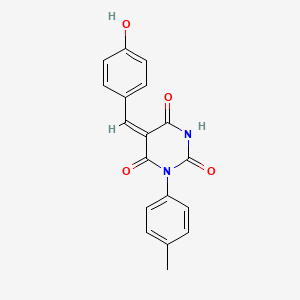
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
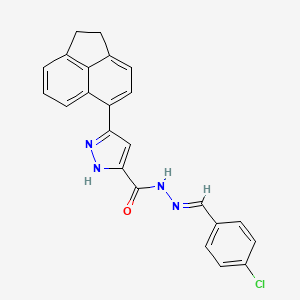
![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)
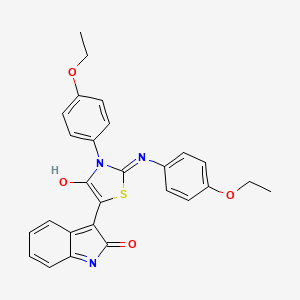
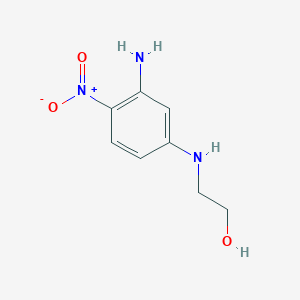
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

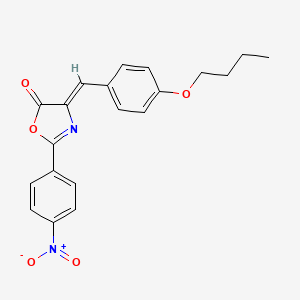
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
